NT(8–13) Binds NTS1 and NTS2 with 1.8- to 3.5-Fold Higher Affinity Than Full-Length Neurotensin
In head-to-head radioligand competition binding experiments conducted under identical conditions, the C-terminal hexapeptide fragment NT(8–13) consistently exhibits higher affinity than full-length neurotensin (NT 1–13) at both human receptor subtypes. At human NTS1 expressed in CHO cell membranes, NT(8–13) displayed a Ki of 0.29 ± 0.03 nM compared with 0.51 ± 0.06 nM for NT, representing a 1.8-fold affinity advantage [1]. At human NTS2 expressed in HEK293 cells, the difference was more pronounced: NT(8–13) Ki = 1.4 ± 0.1 nM versus NT Ki = 4.9 ± 0.3 nM, a 3.5-fold improvement [1]. In an independent functional study using intact murine neuroblastoma N1E-115 cells, NT(8–13) was reported to be 50-fold more potent than native NT in stimulating intracellular cyclic GMP formation and exhibited an 18-fold higher receptor binding affinity on this neuronal cell type [2].
| Evidence Dimension | Receptor binding affinity (Ki) at human NTS1 and NTS2; functional potency (cGMP EC50) in N1E-115 cells |
|---|---|
| Target Compound Data | NT(8–13): NTS1 Ki = 0.29 ± 0.03 nM; NTS2 Ki = 1.4 ± 0.1 nM; cGMP EC50 = 50× lower than NT |
| Comparator Or Baseline | Full-length NT (1–13): NTS1 Ki = 0.51 ± 0.06 nM; NTS2 Ki = 4.9 ± 0.3 nM |
| Quantified Difference | NT(8–13) affinity advantage: 1.8-fold at NTS1, 3.5-fold at NTS2; 50-fold greater cGMP functional potency in N1E-115 cells |
| Conditions | NTS1: CHO cell membranes, [³H]neurotensin radioligand; NTS2: HEK293 homogenates, [³H]NT(8–13) radioligand; cGMP: intact murine N1E-115 neuroblastoma cells |
Why This Matters
Researchers designing SAR studies or developing NT-based therapeutics must account for the fact that NT(8–13) is not merely a truncated version but a pharmacologically distinct entity with quantitatively superior binding parameters; using full-length NT as a reference compound in binding assays will systematically underestimate achievable affinity.
- [1] Hapău D, Rémond E, Fanelli R, et al. Table 1: Binding affinities (Ki) of neurotensin and NT(8–13) at human NTS1 and NTS2 receptors. Pharmaceuticals. 2014;7(4):464-481. doi:10.3390/ph7040464 View Source
- [2] Gilbert JA, Moses CJ, Pfenning MA, Richelson E. Neurotensin and its analogs—Correlation of specific binding with stimulation of cyclic GMP formation in neuroblastoma clone N1E-115. Biochem Pharmacol. 1986;35(3):391-397. doi:10.1016/0006-2952(86)90210-8 View Source
